molecular formula C17H14N2O3S2 B5445422 N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide

Cat. No.: B5445422
M. Wt: 358.4 g/mol
InChI Key: YDNVGNQYILYPGW-UHFFFAOYSA-N
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Description

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene ring may interact with biological targets through π-π stacking interactions, while the pyridine ring can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-benzyl-N-thiophen-2-ylsulfonylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-17(15-8-10-18-11-9-15)19(13-14-5-2-1-3-6-14)24(21,22)16-7-4-12-23-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNVGNQYILYPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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